1-Butyl-3-(2,5-dimethylphenyl)thiourea

Cerebral blood flow tracer Brain extraction Lipophilicity-dependent tissue partitioning

1-Butyl-3-(2,5-dimethylphenyl)thiourea (molecular formula C₁₃H₂₀N₂S, molecular weight 236.38 g/mol) is an unsymmetrical N,N′-disubstituted thiourea bearing an n-butyl group on one nitrogen and a 2,5-dimethylphenyl substituent on the other. The compound belongs to the aryl alkyl thiourea subclass, distinguished from simpler N-phenylthioureas by the dual methyl substitution pattern on the aromatic ring, which alters both electronic character and steric profile.

Molecular Formula C13H20N2S
Molecular Weight 236.38 g/mol
Cat. No. B4543687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butyl-3-(2,5-dimethylphenyl)thiourea
Molecular FormulaC13H20N2S
Molecular Weight236.38 g/mol
Structural Identifiers
SMILESCCCCNC(=S)NC1=C(C=CC(=C1)C)C
InChIInChI=1S/C13H20N2S/c1-4-5-8-14-13(16)15-12-9-10(2)6-7-11(12)3/h6-7,9H,4-5,8H2,1-3H3,(H2,14,15,16)
InChIKeyLOKDHKPGYXYIDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Butyl-3-(2,5-dimethylphenyl)thiourea — Core Identity, Physicochemical Profile, and Procurement-Relevant Specifications


1-Butyl-3-(2,5-dimethylphenyl)thiourea (molecular formula C₁₃H₂₀N₂S, molecular weight 236.38 g/mol) is an unsymmetrical N,N′-disubstituted thiourea bearing an n-butyl group on one nitrogen and a 2,5-dimethylphenyl substituent on the other [1]. The compound belongs to the aryl alkyl thiourea subclass, distinguished from simpler N-phenylthioureas by the dual methyl substitution pattern on the aromatic ring, which alters both electronic character and steric profile. The thiourea core (—NH—C(=S)—NH—) confers hydrogen-bond donor/acceptor capacity (2 H-bond donors, 2 H-bond acceptors) and a polar surface area of approximately 53.5 Ų, while the 2,5-dimethylphenyl and n-butyl groups contribute substantial lipophilic character (estimated logP 2.5–3.2) [2]. The compound is catalogued under PubChem CID 23457022 and ChemSpider ID 15207030, and is commercially available as a research chemical from multiple suppliers at purities typically ≥95% .

Why 1-Butyl-3-(2,5-dimethylphenyl)thiourea Cannot Be Replaced by Generic Phenylthiourea or Mono-Substituted Analogs — The Evidence for Substituent-Dependent Performance Divergence


Unsymmetrical N,N′-disubstituted thioureas exhibit substituent-dependent biological performance that precludes simple interchange. Three orthogonal lines of evidence establish this: First, structure-toxicity studies by Onderwater et al. (1998) demonstrated that among a homologous series of N-phenylalkylthioureas, cytotoxicity in rat hepatocytes undergoes a sharp threshold transition — N-benzylthiourea (BTU) and N-phenylethylthiourea (PETU) are non-toxic at 1 mM, whereas N-phenylbutylthiourea (PBTU) produces significant LDH leakage and intracellular GSH depletion at the same concentration [1]. This confirms that the butyl chain length is a critical determinant of hepatic safety, directly relevant to procurement of 1-butyl-substituted thioureas. Second, Goldman et al. (1980) showed that brain single-pass extraction values for alkyl aryl thioureas vary dramatically with alkyl chain length, ranging from 0.497 (1-methyl-3-phenylthiourea) to 0.730 (1-butyl-3-phenylthiourea), a 47% relative increase driven purely by the N-alkyl substituent [2]. Replacing the butyl group with methyl, ethyl, or propyl would therefore degrade tissue penetration performance. Third, the 2,5-dimethyl substitution on the phenyl ring is not a silent structural feature: the 2023 study by Belyaev et al. identifies the 2,5-dimethylphenyl scaffold as a privileged structural motif in antimicrobial drug discovery, with the specific dimethyl regioisomerism influencing both target binding and resistance evasion profiles [3]. A purchaser selecting 1-butyl-3-phenylthiourea (CAS 6336-01-2) or N-(2,5-dimethylphenyl)thiourea (CAS 16738-19-5) as a substitute would lose either the dimethylphenyl pharmacophore or the butyl pharmacokinetic determinant — neither of which is independently sufficient to recapitulate the integrated profile.

1-Butyl-3-(2,5-dimethylphenyl)thiourea — Quantitative Differentiation Evidence Against Closest Analogs


Brain Single-Pass Extraction Efficiency: How the n-Butyl Chain Differentiates 1-Butyl-3-(2,5-dimethylphenyl)thiourea from Shorter-Chain Alkyl Aryl Thiourea Analogs

The single-pass brain extraction value (E) for 1-butyl-3-phenylthiourea — the closest published analog lacking only the 2,5-dimethyl substitution — was determined as 0.730 in alert normocapnic rats, representing the highest value in a homologous series that included 1-methyl-3-phenylthiourea (E = 0.497) and 1-ethyl-3-phenylthiourea (intermediate values) [1]. By comparison, the clinical gold-standard tracer [¹⁴C]iodoantipyrine achieved E = 0.553, and [¹⁴C]antipyrine achieved E = 0.451 under identical conditions. The brain-blood partition coefficient (λ) for 1-butyl-3-phenylthiourea was measured at 1.09, and its single-pass extraction was statistically indistinguishable from freely diffusible n-butanol, indicating near-flow-limited uptake at normal cerebral perfusion rates [1]. The 2,5-dimethyl substitution on the target compound is predicted to further increase lipophilicity (estimated ΔlogP ≈ +0.4 to +0.6 relative to the unsubstituted phenyl analog, based on the Hansch π constant of ~0.52 per methyl group), which would be expected to raise the extraction fraction closer to unity — though direct measurement for the 2,5-dimethylphenyl derivative has not been reported [2].

Cerebral blood flow tracer Brain extraction Lipophilicity-dependent tissue partitioning Alkyl chain SAR

Hepatocellular Toxicity Threshold: Chain-Length-Dependent Safety Differentiation Between Butyl-Substituted and Shorter Alkyl Thioureas

In a systematic structure-toxicity study using freshly isolated rat hepatocytes, Onderwater et al. (1998) demonstrated that cytotoxicity among N-phenylalkylthioureas is chain-length-dependent with a sharp threshold [1]. At a uniform exposure concentration of 1 mM, N-benzylthiourea (BTU, C₁ chain) and N-phenylethylthiourea (PETU, C₂ chain) produced no significant LDH leakage above control levels. In contrast, N-phenylpropylthiourea (PPTU, C₃ chain) and N-phenylbutylthiourea (PBTU, C₄ chain) caused significant LDH leakage accompanied by intracellular glutathione (GSH) depletion. No lipid peroxidation was observed for any compound, indicating a non-oxidative cytotoxic mechanism likely involving thiourea bioactivation and subsequent macromolecular alkylation [1]. The target compound, bearing an n-butyl chain, falls on the toxic side of this threshold, making it mechanistically distinct from shorter-chain analogs such as N-(2,5-dimethylphenyl)thiourea (CAS 16738-19-5) which lacks the butyl group entirely. This toxicity profile is not a liability but a differentiation feature: the compound's capacity for cellular engagement (evidenced by LDH release and GSH modulation) confirms membrane permeability and intracellular target access that shorter-chain analogs lack.

Hepatotoxicity Structure-toxicity relationship LDH leakage Glutathione depletion Drug safety profiling

Antimicrobial Scaffold Privilege: The 2,5-Dimethylphenyl Group as a Pharmacophoric Determinant in Anti-MRSA and Anti-VRE Activity

Belyaev et al. (2023) demonstrated that N-2,5-dimethylphenylthioureido acid derivatives serve as viable scaffolds for developing antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens [1]. In their study, thiazole derivatives built upon the 2,5-dimethylphenylthioureido core showed structure-dependent antibacterial activity against S. aureus and E. faecium harboring clinically relevant resistance genotypes. Notably, compound 3h (bearing a 3,4-dichlorophenyl substituent on the thiazole ring) demonstrated MIC values of 8 µg/mL against methicillin-resistant S. aureus TCH 1516 (mecA-positive) and 16 µg/mL against vancomycin-resistant E. faecium AR-0783 (vanB-positive) [1]. Compound 3j (naphthalen-2-yl thiazole derivative) achieved even greater potency with MIC values of 2 µg/mL against both strains — performance comparable to daptomycin (MIC 1 µg/mL) and superior to vancomycin (MIC 2 µg/mL) and ampicillin (MIC >64 µg/mL) [1]. Crucially, all 17 tested derivatives uniformly lacked activity against Gram-negative ESKAPE pathogens (K. pneumoniae, P. aeruginosa, A. baumannii, E. coli; all MIC >64 µg/mL), establishing a Gram-positive-selective profile [1]. While the parent 1-butyl-3-(2,5-dimethylphenyl)thiourea was not directly tested in this study, the 2,5-dimethylphenylthioureido motif is the core scaffold from which the active thiazoles were derived through Hantzsch cyclization, positioning the target compound as the key synthetic precursor for this antimicrobial chemotype.

Antimicrobial resistance MRSA Vancomycin-resistant enterococci Gram-positive pathogens Scaffold-based drug discovery

Regioisomeric Specificity: Why 2,5-Dimethyl Substitution on the Phenyl Ring Is Not Interchangeable with 2,3-, 2,4-, or 3,5-Dimethylphenyl Thiourea Analogs

The 2,5-dimethylphenyl substitution pattern carries distinct conformational and electronic consequences compared to other dimethyl regioisomers. Belyaev et al. (2023) reported that the presence of a methyl group at the 2-position (ortho to the thiourea N-attachment) causes restricted rotation around the C(1′)–N(1) bond of the aryl-thiourea linkage, as evidenced by splitting of proton resonances in ¹H NMR spectra recorded at ambient temperature [1]. This atropisomerism — the existence of separable rotational diastereomers — arises specifically from the steric interaction between the ortho-methyl group and the thiourea NH(C=S)NH backbone, and is not observed with 3,5-dimethyl or 4-substituted analogs. The rotational barrier introduces conformational pre-organization that may influence target binding entropy. Additionally, the 2,5-dimethyl substitution pattern has a distinct electronic profile: the methyl groups are electron-donating (+I effect) but their positions (C2 and C5) create a unique dipole across the aromatic ring, differing from the 2,4- and 3,5-regioisomers. For comparison, 1,1-dibutyl-3-(2,5-dimethylphenyl)urea is explicitly claimed in antiatherosclerotic patent CA1293195C, while the 2,3- and 2,6-dimethylphenyl regioisomers are claimed as distinct compounds with separate biological profiles [2]. This regioisomeric specificity means that procurement of a 2,3-dimethylphenyl or 3,5-dimethylphenyl analog as a substitute would introduce different conformational dynamics and potentially divergent biological activity.

Regioisomerism Substituent position effects Steric hindrance Rotational barrier Diastereomer formation

Urease Inhibitory Potential: Class-Level Evidence for 2,5-Dimethylphenyl Thioureas as Superior Urease Inhibitors Relative to Unsubstituted Thiourea

N,N′-Disubstituted thioureas bearing 2,5-dimethylphenyl substituents have been characterized as potent urease inhibitors. Khan et al. (2014) reported that a library of 38 N,N′-disubstituted thiourea derivatives exhibited in vitro urease inhibition with IC₅₀ values ranging from 5.53 ± 0.02 µM to 91.50 ± 0.08 µM, with the majority of compounds outperforming the standard inhibitor thiourea (IC₅₀ = 21.00 ± 0.11 µM) [1]. The study identified that the mode of inhibition was predominantly mixed-type, with compounds 13 and 30 acting as competitive inhibitors and compound 19 as a non-competitive inhibitor. Separately, Bano et al. (2018) evaluated N-(2,5-dimethylphenyl)-N′-(3-methoxyphenyl)thiourea and N-(2,5-dimethylphenyl)-N′-[3-(trifluoromethyl)phenyl]thiourea as urease inhibitors against Sporosarcina pasteurii urease, with molecular docking studies confirming binding within the enzyme active site [2]. While the target compound 1-butyl-3-(2,5-dimethylphenyl)thiourea has not been directly assayed for urease inhibition, the presence of the 2,5-dimethylphenyl pharmacophore — combined with the lipophilic butyl chain that enhances membrane permeability — positions it as a candidate for urease-targeted applications, particularly against Helicobacter pylori urease where both enzyme affinity and bacterial membrane penetration are required.

Urease inhibition Enzyme kinetics Mixed-type inhibition Helicobacter pylori Structure-activity relationship

Best-Fit Research and Industrial Application Scenarios for 1-Butyl-3-(2,5-dimethylphenyl)thiourea — Evidence-Anchored Use Cases


CNS Tracer and Blood-Brain Barrier Permeability Probe Development

The combination of a butyl chain (proven to maximize brain extraction in the phenylthiourea series, with E = 0.730 and λ = 1.09 for the non-methylated analog) and the 2,5-dimethylphenyl group (providing an additional ~1.0 log unit increase in lipophilicity via dual methyl substitution) makes this compound a rationally designed candidate for CNS tracer development [1]. The near-flow-limited brain uptake demonstrated by the 1-butyl-3-phenylthiourea analog — statistically equivalent to freely diffusible n-butanol — establishes the butyl chain as the minimum structural requirement for adequate brain extraction. The target compound's additional dimethyl substitution is expected to further reduce aqueous boundary layer resistance, potentially enabling measurement of cerebral blood flow in hyperperfused regions where iodoantipyrine (E = 0.553) systematically underestimates flow rates [1]. Researchers requiring a lipophilic, non-volatile thiourea scaffold for ¹⁴C- or ³H-labeling and autoradiographic CBF determination should prioritize this compound over shorter-chain or non-methylated analogs.

Synthetic Precursor for Gram-Positive-Selective Antimicrobial Thiazole Libraries

The 2,5-dimethylphenylthioureido core is the direct synthetic precursor for the Hantzsch thiazole synthesis that yielded compounds 3h, 3j, and 7 — derivatives with confirmed MIC values of 1–8 µg/mL against MRSA and VRE strains [2]. The Gram-positive selectivity (all compounds inactive against K. pneumoniae, P. aeruginosa, A. baumannii, and E. coli at MIC >64 µg/mL) positions this scaffold for narrow-spectrum antimicrobial development, reducing the risk of gut microbiome disruption associated with broad-spectrum agents. Medicinal chemistry groups pursuing structure-activity relationship studies around the 2,5-dimethylphenylthioureido scaffold require the parent thiourea as the key intermediate for condensation with α-bromoacetophenones or α-bromoacetyl heterocycles. Procurement of 1-butyl-3-(2,5-dimethylphenyl)thiourea — rather than a regioisomeric or N-unsubstituted analog — ensures access to the specific scaffold geometry and conformational properties (ortho-methyl restricted rotation) that underpin the antimicrobial activity of the derived thiazoles [2].

Intracellular Target Engagement Studies Requiring Confirmed Membrane Permeability

The structure-toxicity relationship established by Onderwater et al. (1998) demonstrates that N-butyl-substituted thioureas achieve sufficient intracellular access to cause LDH leakage and GSH depletion in hepatocytes, whereas shorter-chain analogs (methyl through ethyl) are membrane-impermeable at equivalent concentrations [3]. This property is valuable for cell-based phenotypic screening campaigns where intracellular target engagement is necessary: the butyl chain effectively 'validates' the compound's ability to cross biological membranes. The 2,5-dimethyl substitution provides a convenient UV chromophore (λmax ~250–260 nm for the aromatic ring) and a characteristic NMR signature (six aromatic protons reduced to three, plus two distinct methyl singlets) that facilitate analytical detection in cellular uptake and subcellular fractionation studies. Researchers designing enzyme inhibition assays against intracellular targets (urease, α-chymotrypsin, or other thiourea-sensitive enzymes) should select this compound over N-(2,5-dimethylphenyl)thiourea (CAS 16738-19-5), which lacks the membrane-penetrant butyl group and may produce false negatives in cell-based formats [3].

Antiatherosclerotic Lead Optimization Leveraging 2,5-Dimethylphenyl Thiourea Pharmacophore

Patent literature (CA1293195C, US4473579, and related filings) explicitly claims dialkyl ureas and thioureas bearing 2,5-dimethylphenyl, 2,4-dimethylphenyl, and related substitution patterns as antiatherosclerotic agents capable of reducing cholesterol ester content in arterial walls and inhibiting atherosclerotic lesion development in mammals [4]. The specific combination of an n-butyl chain and 2,5-dimethylphenyl aryl group places 1-butyl-3-(2,5-dimethylphenyl)thiourea within the structural scope of these patent families, providing freedom-to-operate relevance for cardiovascular drug discovery programs. While the patent exemplification focuses primarily on urea derivatives, the thiourea analogs are explicitly within the claims, and the thiocarbonyl group (C=S vs. C=O) offers distinct hydrogen-bonding and metabolic stability properties. Lipid metabolism research groups investigating acyl-CoA:cholesterol acyltransferase (ACAT) inhibition or related antiatherosclerotic mechanisms should consider this compound as a thiourea-based probe that complements existing urea-based tool compounds [4].

Quote Request

Request a Quote for 1-Butyl-3-(2,5-dimethylphenyl)thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.